3-Bromo-2-(chloromethyl)pyridine

Description

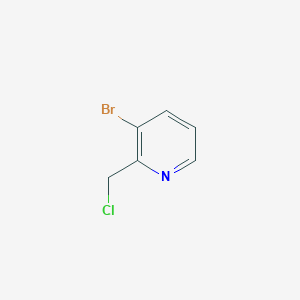

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-5-2-1-3-9-6(5)4-8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGRPSQGAABFCHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70558306 | |

| Record name | 3-Bromo-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122851-69-8 | |

| Record name | 3-Bromo-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-(chloromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3-Bromo-2-(chloromethyl)pyridine in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-(chloromethyl)pyridine, a key intermediate in pharmaceutical synthesis. This document details its chemical and physical properties, a detailed synthesis protocol, its applications in drug development, and relevant safety information.

Core Properties of this compound

CAS Number: 122851-69-8

This compound is a halogenated pyridine derivative recognized for its utility as a versatile building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its structure incorporates a reactive chloromethyl group and a bromine atom on the pyridine ring, offering multiple sites for chemical modification.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₆H₅BrClN | ChemBlink |

| Molecular Weight | 206.47 g/mol | ChemBlink |

| Melting Point | 46-46.5 °C | ChemBlink |

| Boiling Point | 237.9 ± 25.0 °C at 760 Torr | ChemBlink |

| Density | 1.631 ± 0.06 g/cm³ | ChemBlink |

| Solubility | Slightly soluble in water (3.7 g/L at 25 °C) | ChemBlink |

| Flash Point | 97.7 ± 23.2 °C | ChemBlink |

| Appearance | Not specified, likely a solid at room temperature | Inferred from melting point |

Spectroscopic Data

Synthesis of this compound: An Experimental Protocol

The following is a representative, multi-step synthesis protocol adapted from methodologies reported for structurally similar compounds. This protocol should be performed by trained chemists in a controlled laboratory setting.

Objective: To synthesize this compound from a suitable starting material. A plausible synthetic route involves the bromination of 2-methylpyridine followed by chlorination of the methyl group.

Materials:

-

2-Methylpyridine (2-picoline)

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

N-Chlorosuccinimide (NCS)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexanes)

Procedure:

Step 1: Bromination of 2-Methylpyridine to yield 3-Bromo-2-methylpyridine

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylpyridine in a suitable solvent like acetic acid or sulfuric acid.

-

Slowly add the brominating agent, such as bromine (Br₂) or N-Bromosuccinimide (NBS), to the solution while stirring. The reaction may be exothermic and require cooling.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After completion, cool the mixture to room temperature and carefully neutralize it with a base, such as sodium hydroxide or sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to obtain 3-Bromo-2-methylpyridine.

Step 2: Chlorination of 3-Bromo-2-methylpyridine to yield this compound

-

In a flask suitable for photochemical reactions (e.g., quartz), dissolve the 3-Bromo-2-methylpyridine from Step 1 in a dry, non-polar solvent such as carbon tetrachloride.

-

Add a radical initiator, like benzoyl peroxide or AIBN.

-

While stirring vigorously, add N-Chlorosuccinimide (NCS) to the mixture.

-

Irradiate the reaction mixture with a UV lamp to initiate the free-radical chlorination. The reaction temperature should be maintained, typically at the reflux temperature of the solvent.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium bicarbonate and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry, primarily due to its bifunctional nature. The pyridine ring is a common scaffold in many biologically active compounds, and the bromo and chloromethyl groups provide handles for a variety of chemical transformations.

Its primary application is in the synthesis of substituted pyridine derivatives for the development of kinase inhibitors. Pyridine-based structures are prevalent in numerous FDA-approved kinase inhibitors, where the pyridine nitrogen often forms a key hydrogen bond interaction with the hinge region of the kinase ATP-binding site.

Role in Kinase Inhibitor Synthesis

The bromine atom on the pyridine ring is amenable to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The chloromethyl group is a reactive electrophile that can be used to introduce a variety of side chains through nucleophilic substitution reactions. This dual reactivity enables the construction of large and diverse libraries of compounds for high-throughput screening.

Representative Signaling Pathway: PI3K/Akt/mTOR

Derivatives of substituted pyridines have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway in cell proliferation, survival, and metabolism, and is often dysregulated in cancer.

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Workflow in Drug Discovery

The use of this compound in a drug discovery campaign, particularly within a fragment-based approach, can be visualized as a systematic workflow.

Caption: Drug discovery workflow using this compound.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Use only outdoors or in a well-ventilated area.

-

IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel compounds in the field of drug discovery. Its dual reactivity allows for the creation of diverse chemical libraries, particularly for the development of kinase inhibitors targeting critical signaling pathways in diseases such as cancer. Proper handling and a thorough understanding of its chemical properties are essential for its safe and effective use in a research setting.

An In-depth Technical Guide to 3-Bromo-2-(chloromethyl)pyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-(chloromethyl)pyridine is a halogenated pyridine derivative that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, featuring both a reactive chloromethyl group and a bromine-substituted pyridine ring, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its applications, particularly its role as a key intermediate in the development of pharmaceutical agents.

Core Compound Data and Properties

This compound is a solid at room temperature, characterized by the following physicochemical properties. These data are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrClN | [1][2] |

| Molecular Weight | 206.47 g/mol | [1] |

| CAS Number | 122851-69-8 | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 46-46.5 °C | [1] |

| Boiling Point | 237.9 ± 25.0 °C (at 760 Torr, Calculated) | [1] |

| Density | 1.631 ± 0.06 g/cm³ (at 20 °C, Calculated) | [1] |

| Solubility | Slightly soluble in water (3.7 g/L at 25 °C, Calculated) | [1] |

| Purity | Commercially available with purities of 95% to 98% | [2] |

| Storage Conditions | Recommended storage at 2-8 °C | |

| SMILES | ClCC1=NC=CC=C1Br | |

| InChIKey | FGRPSQGAABFCHF-UHFFFAOYSA-N |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved via the free-radical chlorination of its precursor, 3-Bromo-2-methylpyridine. This method utilizes a radical initiator to facilitate the substitution of a hydrogen atom on the methyl group with a chlorine atom. N-Chlorosuccinimide (NCS) is a commonly used reagent for such transformations due to its ease of handling compared to gaseous chlorine.

Synthesis of this compound from 3-Bromo-2-methylpyridine

Materials:

-

3-Bromo-2-methylpyridine

-

N-Chlorosuccinimide (NCS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

UV lamp (optional, can facilitate initiation)

Methodology:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Bromo-2-methylpyridine (1.0 equivalent) in carbon tetrachloride.

-

Reagent Addition: Add N-Chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide (or AIBN) to the solution.

-

Initiation and Reflux: Heat the mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction can be initiated by the thermal decomposition of the initiator or aided by irradiation with a UV lamp.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated solution of sodium bicarbonate to neutralize any acidic byproducts, followed by a wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

-

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in its two distinct reactive sites. The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The bromo-substituted pyridine ring can participate in a range of cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds.

This dual reactivity makes it a valuable building block in the synthesis of complex pharmaceutical compounds. Halogenated pyridines are key intermediates in the production of numerous drugs. A prominent example is the anti-HIV drug Nevirapine , a non-nucleoside reverse transcriptase inhibitor (NNRTI). While not synthesized directly from this compound, the synthesis of Nevirapine relies on a similarly structured pyridine building block, 2-chloro-3-amino-4-picoline (CAPIC), highlighting the importance of this class of compounds in medicinal chemistry.

References

An In-depth Technical Guide to 3-Bromo-2-(chloromethyl)pyridine

This guide provides a comprehensive overview of the molecular structure, weight, and other key chemical properties of 3-Bromo-2-(chloromethyl)pyridine, a heterocyclic compound relevant to researchers and professionals in drug development and pharmaceutical sciences.

Physicochemical Properties and Identifiers

The following table summarizes the key quantitative data for this compound. This compound is classified as a pharmaceutical intermediate, specifically a bromopyridine derivative.[1]

| Property | Value | Source |

| Molecular Weight | 206.47 g/mol | [1][2] |

| Molecular Formula | C₆H₅BrClN | [1][2][3] |

| CAS Number | 122851-69-8 | [1][2][3] |

| Melting Point | 46-46.5 ºC | [1] |

| Boiling Point | 237.9 ± 25.0 ºC (at 760 Torr) | [1] |

| Density | 1.631 ± 0.06 g/cm³ (at 20 ºC) | [1] |

| Solubility | Slightly soluble (3.7 g/L at 25 ºC) | [1] |

| Purity | 95% | [2] |

| SMILES | BrC=1C(=NC=CC1)CCl | [2][4] |

| InChI | InChI=1S/C6H5BrClN/c7-5-2-1-3-9-6(5)4-8/h1-3H,4H2 | [4] |

| InChIKey | FGRPSQGAABFCHF-UHFFFAOYSA-N | [4] |

Methodologies

The experimental data for certain physical properties are based on calculations and published literature.

-

Synthesis Protocol: A detailed experimental protocol for the synthesis of this compound is described in the scientific literature. The primary reference for its preparation is:

Katz, Ruth B.; Tetrahedron 1989, Vol. 45(6), pp. 1801-14.[1]

-

Computational Data: Properties such as solubility, density, boiling point, and flash point have been calculated using Advanced Chemistry Development (ACD/Labs) Software V11.02.[1]

Structural and Identification Overview

The logical relationship between the compound and its primary identifiers is crucial for accurate documentation and research. The following diagram illustrates this relationship, connecting the common name to its empirical formula, molecular weight, and standard chemical identifiers.

References

Spectroscopic Profile of 3-Bromo-2-(chloromethyl)pyridine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Bromo-2-(chloromethyl)pyridine (CAS No. 122851-69-8). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for obtaining such spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | Doublet of Doublets | 1H | H-6 |

| ~7.8 | Doublet of Doublets | 1H | H-4 |

| ~7.3 | Doublet of Doublets | 1H | H-5 |

| ~4.8 | Singlet | 2H | -CH₂Cl |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~152 | C-2 |

| ~150 | C-6 |

| ~140 | C-4 |

| ~125 | C-5 |

| ~120 | C-3 |

| ~45 | -CH₂Cl |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Medium | Aliphatic C-H Stretch |

| 1600-1550 | Strong | C=C/C=N Ring Stretching |

| 1470-1430 | Strong | C=C/C=N Ring Stretching |

| ~1100 | Medium | C-Br Stretch |

| ~750 | Strong | C-Cl Stretch |

| 900-675 | Strong | C-H Out-of-plane Bending |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a complex molecular ion region due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a characteristic M, M+2, and M+4 pattern.

Table 4: Predicted m/z Peaks for Molecular Ion Adducts

| Adduct | Predicted m/z |

| [M]⁺ | 204.92885 |

| [M+H]⁺ | 205.93668 |

| [M+Na]⁺ | 227.91862 |

| [M-H]⁻ | 203.92212 |

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of this compound would be dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution would then be transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a field strength of 400 MHz or higher. For ¹H NMR, standard acquisition parameters would be used. For ¹³C NMR, a proton-decoupled sequence would be employed to simplify the spectrum.

Infrared (IR) Spectroscopy

For a solid sample, an Attenuated Total Reflectance (ATR) accessory is a common method. A small amount of the solid compound is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. The spectrum is then obtained by passing an infrared beam through the pellet.

Mass Spectrometry (MS)

Mass spectral data would typically be obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile organic solvent like dichloromethane or ethyl acetate would be injected into the GC. The sample would be vaporized and separated on a capillary column before entering the mass spectrometer. Electron Ionization (EI) at 70 eV is a standard method for generating ions and producing a fragmentation pattern that is characteristic of the molecule's structure.

Visualizations

Spectroscopic Analysis Workflow

Caption: A flowchart of the general workflow for spectroscopic analysis.

Predicted Mass Spectrometry Fragmentation

Caption: Key predicted fragmentation pathways for this compound.

Key Predicted IR Vibrations

Caption: Diagram of key predicted IR vibrational modes.

3-Bromo-2-(chloromethyl)pyridine: A Versatile Bifunctional Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-(chloromethyl)pyridine is a halogenated pyridine derivative that has emerged as a valuable and versatile building block in organic synthesis. Its utility stems from the presence of two distinct reactive sites: a bromine atom on the pyridine ring and a chloromethyl group at the 2-position. This bifunctionality allows for selective and sequential transformations, making it an ideal starting material for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and drug discovery. The pyridine core is a prevalent scaffold in numerous pharmaceuticals, and the strategic placement of reactive handles on this heterocycle provides a powerful tool for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, including detailed experimental protocols and its role in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling and use in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 122851-69-8 | [1] |

| Molecular Formula | C₆H₅BrClN | [1] |

| Molecular Weight | 206.47 g/mol | |

| Appearance | Not specified (likely a solid or oil) | |

| Boiling Point | 237.9 ± 25.0 °C at 760 Torr (calculated) | [1] |

| Density | 1.631 ± 0.06 g/cm³ at 20 °C (calculated) | [1] |

| Solubility | Slightly soluble in water (3.7 g/L at 25 °C, calculated) | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step sequence starting from the readily available 2-methylpyridine (2-picoline). The first step involves the bromination of the pyridine ring, followed by the chlorination of the methyl group.

Step 1: Synthesis of 3-Bromo-2-methylpyridine

This protocol describes the bromination of 2-methylpyridine using bromine and aluminum chloride.[2]

Experimental Protocol:

-

In a reaction vessel, cautiously add 2-methylpyridine (46.6 g) dropwise to aluminum chloride (200 g) with stirring.

-

Heat the resulting mixture to 100 °C.

-

While maintaining the temperature at 100 °C, add bromine (40.0 g) dropwise over a period of 1 hour.

-

Continue stirring the reaction mixture at 100 °C for an additional 30 minutes after the bromine addition is complete.

-

Cool the reaction mixture to room temperature and then carefully pour it into ice water.

-

Acidify the aqueous mixture with concentrated hydrochloric acid.

-

Wash the acidic solution with ethyl acetate.

-

Make the aqueous layer basic by adding an 8 M aqueous solution of sodium hydroxide.

-

Extract the product with diethyl ether.

-

Wash the combined ether extracts with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (eluent: hexane-diethyl ether = 10:1) to yield 3-bromo-2-methylpyridine as a colorless oil (yield: 5.09 g, 12%).[2]

Step 2: Synthesis of this compound

This protocol describes the free-radical chlorination of the methyl group of a 2-methylpyridine derivative. This is an adapted procedure based on the chlorination of 2-chloro-methylpyridines.[3][4]

Experimental Protocol:

-

In a reaction vessel equipped with a stirrer, reflux condenser, and gas inlet, suspend 3-bromo-2-methylpyridine (1.0 eq) in water.

-

Heat the mixture to 65-70 °C with stirring.

-

Add a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) (e.g., 0.01-0.1 eq).

-

Bubble chlorine gas through the heated mixture.

-

During the reaction, maintain the pH of the reaction mixture between 0.5 and 3.0 by the controlled addition of a basic aqueous solution (e.g., sodium hydroxide or potassium carbonate solution).

-

Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Make the solution basic and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

Reactivity and Synthetic Applications

The dual reactivity of this compound allows for a range of selective transformations, making it a highly versatile building block. The chloromethyl group is susceptible to nucleophilic substitution, while the bromo substituent on the pyridine ring can participate in various palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution at the Chloromethyl Group

The benzylic-like chloride is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the 2-position of the pyridine ring.

General Experimental Protocol for Nucleophilic Substitution:

-

Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as DMF, DMSO, or acetonitrile.

-

Add the nucleophile (1.0-1.5 eq) and, if necessary, a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) to the solution.

-

Stir the reaction mixture at room temperature or heat as required to drive the reaction to completion (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

| Nucleophile | Reagent(s) | Product Type | Representative Yield (%) |

| Amine (R₂NH) | R₂NH, K₂CO₃ | 2-(Aminomethyl)-3-bromopyridine | 70-95 |

| Phenol (ArOH) | ArOH, Cs₂CO₃ | 3-Bromo-2-(phenoxymethyl)pyridine | 80-95 |

| Thiol (RSH) | RSH, NaH | 3-Bromo-2-((alkyl/aryl)thiomethyl)pyridine | 75-90 |

| Azide (N₃⁻) | NaN₃ | 2-(Azidomethyl)-3-bromopyridine | >90 |

| Cyanide (CN⁻) | NaCN | (3-Bromo-pyridin-2-yl)acetonitrile | 80-90 |

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position of the pyridine ring is an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

This reaction is a powerful method for the formation of biaryl and heteroaryl structures. The following is a representative protocol adapted from the coupling of a similar substrate, 1-bromo-3-(chloromethyl)benzene.[5]

Experimental Protocol:

-

To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), and a ligand like PCy₃·HBF₄ (0.04 eq).

-

Add a base, for example, K₃PO₄ (2.0 eq), and a suitable solvent system (e.g., toluene/water).

-

Degas the mixture and heat it under an inert atmosphere (e.g., at 100 °C) until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography to afford the 3-aryl-2-(chloromethyl)pyridine derivative.

| Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂/PCy₃·HBF₄ | K₃PO₄ | Toluene/H₂O | 100 | 85-95 (expected) |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/PCy₃·HBF₄ | K₃PO₄ | Toluene/H₂O | 100 | 80-90 (expected) |

| Thiophen-3-ylboronic acid | Pd(OAc)₂/PCy₃·HBF₄ | K₃PO₄ | Toluene/H₂O | 100 | 75-85 (expected) |

This reaction allows for the introduction of an alkynyl group at the 3-position of the pyridine ring.

Experimental Protocol:

-

To a degassed solution of this compound (1.0 eq) in a suitable solvent like THF or DMF, add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq) and a copper(I) co-catalyst like CuI (0.01-0.03 eq).

-

Add a base, typically an amine such as triethylamine or diisopropylamine (2.0-5.0 eq).

-

Add the terminal alkyne (1.1-1.5 eq) and stir the mixture at room temperature or with gentle heating until the reaction is complete.

-

Work up the reaction by diluting with an organic solvent, washing with aqueous ammonium chloride and brine, drying, and concentrating.

-

Purify the product by column chromatography.

| Terminal Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | Room Temp. | 80-90 (expected) |

| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | Room Temp. | 85-95 (expected) |

| Propargyl alcohol | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | Room Temp. | 70-85 (expected) |

This reaction is a versatile method for the formation of C-N bonds, allowing for the synthesis of 3-amino-2-(chloromethyl)pyridine derivatives.

Experimental Protocol:

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), a suitable phosphine ligand (e.g., XPhos, BINAP, 0.02-0.1 eq), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 eq).

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Heat the reaction mixture with stirring (typically 80-110 °C) until the starting material is consumed.

-

Cool the reaction, quench with water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography.

| Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Aniline | Pd₂(dba)₃/XPhos | NaOt-Bu | Toluene | 100 | 70-90 (expected) |

| Morpholine | Pd₂(dba)₃/BINAP | K₃PO₄ | Dioxane | 100 | 75-95 (expected) |

| Benzylamine | Pd₂(dba)₃/XPhos | NaOt-Bu | Toluene | 100 | 70-85 (expected) |

Synthesis of Fused Heterocycles: Imidazo[1,2-a]pyridines

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. For example, reaction with an amine can be followed by an intramolecular cyclization to form imidazo[1,2-a]pyridines, a scaffold present in many biologically active molecules.

Experimental Protocol for Imidazo[1,2-a]pyridine Synthesis:

-

React this compound with a primary amine (R-NH₂) under nucleophilic substitution conditions as described previously to form the intermediate 3-bromo-2-((alkylamino)methyl)pyridine.

-

Isolate the intermediate and subject it to intramolecular cyclization conditions, typically by heating in the presence of a base, to afford the corresponding 7-bromo-imidazo[1,2-a]pyridine derivative.

References

- 1. CAS # 122851-69-8, this compound - chemBlink [ww.chemblink.com]

- 2. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 3. EP0557967B1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]

- 4. US5324841A - Method of chlorinating side chain of 2-chloro-methylpyridine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Reactivity of the Chloromethyl Group in 3-Bromo-2-(chloromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-(chloromethyl)pyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The strategic placement of a bromine atom and a reactive chloromethyl group on the pyridine ring allows for sequential and site-selective functionalization, making it a valuable precursor for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the chloromethyl group in this compound, focusing on its nucleophilic substitution reactions with various heteroatom nucleophiles. This document includes a summary of reaction types, quantitative data from selected reactions, detailed experimental protocols, and visualizations of reaction pathways to serve as a practical resource for laboratory applications.

Core Reactivity Principles

The primary mode of reactivity for the chloromethyl group in this compound is nucleophilic substitution. The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom and the pyridine ring. This facilitates attack by a wide range of nucleophiles, leading to the displacement of the chloride ion and the formation of a new covalent bond.

The general mechanism for this transformation is typically a bimolecular nucleophilic substitution (SN2) reaction. The rate of reaction is influenced by several factors, including the nucleophilicity of the attacking species, the solvent, the reaction temperature, and the presence of a base to neutralize the HCl generated in situ.

Figure 1: Generalized SN2 reaction pathway for this compound.

Reactions with Nitrogen Nucleophiles

The reaction of this compound with primary and secondary amines is a common method for the synthesis of 2-(aminomethyl)-3-bromopyridine derivatives. These products are valuable intermediates in the development of pharmaceutical agents. The reaction typically proceeds in the presence of a base to scavenge the liberated HCl.

Table 1: Reaction of this compound with Amine Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Substituted Anilines | K₂CO₃ | Acetonitrile | 80 | 4-6 | 80-90 | [Generic Protocol] |

| Alkylamines | Et₃N | Dichloromethane | Room Temp | 12 | >90 | [Generic Protocol] |

Experimental Protocol: Synthesis of 3-Bromo-2-((phenylamino)methyl)pyridine

-

Materials: this compound (1.0 eq), aniline (1.1 eq), potassium carbonate (1.5 eq), and acetonitrile.

-

Procedure: To a solution of this compound in acetonitrile, add aniline and potassium carbonate.

-

Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.

Figure 2: Workflow for the synthesis of 3-Bromo-2-((phenylamino)methyl)pyridine.

Reactions with Sulfur Nucleophiles

Thiols and their corresponding thiolates are excellent nucleophiles for the displacement of the chloride from this compound, leading to the formation of thioether derivatives. These reactions are often carried out under basic conditions to deprotonate the thiol, thereby increasing its nucleophilicity.

Table 2: Reaction of this compound with Thiol Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Thiophenol | K₂CO₃ | DMF | Room Temp | 2 | >95 | [Generic Protocol] |

| Benzyl Mercaptan | NaH | THF | 0 to Room Temp | 3 | >90 | [Generic Protocol] |

Experimental Protocol: Synthesis of 3-Bromo-2-((phenylthio)methyl)pyridine

-

Materials: this compound (1.0 eq), thiophenol (1.1 eq), potassium carbonate (1.5 eq), and dimethylformamide (DMF).

-

Procedure: To a solution of thiophenol in DMF, add potassium carbonate and stir for 15 minutes at room temperature.

-

Add a solution of this compound in DMF to the reaction mixture.

-

Stir at room temperature for 2 hours, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired thioether.

Reactions with Oxygen Nucleophiles

Alcohols and phenols can also act as nucleophiles to displace the chloride from this compound, forming the corresponding ether derivatives. These reactions typically require a strong base to deprotonate the hydroxyl group, forming a more reactive alkoxide or phenoxide.

Table 3: Reaction of this compound with Oxygen Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenol | K₂CO₃ | Acetone | Reflux | 12 | 85-95 | [Generic Protocol] |

| Sodium Methoxide | - | Methanol | Reflux | 6 | >90 | [Generic Protocol] |

Experimental Protocol: Synthesis of 3-Bromo-2-(phenoxymethyl)pyridine

-

Materials: this compound (1.0 eq), phenol (1.1 eq), potassium carbonate (2.0 eq), and acetone.

-

Procedure: To a suspension of potassium carbonate in acetone, add phenol and stir for 10 minutes.

-

Add this compound to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture, filter off the solids, and concentrate the filtrate.

-

Dissolve the residue in ethyl acetate, wash with 1M NaOH solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be purified by column chromatography.

Figure 3: General reactivity trend of nucleophiles with this compound.

Conclusion

The chloromethyl group of this compound is a highly versatile functional handle that readily undergoes nucleophilic substitution with a variety of nitrogen, sulfur, and oxygen nucleophiles. The reactivity of this substrate allows for the straightforward introduction of diverse functionalities at the 2-position of the 3-bromopyridine scaffold. The experimental conditions for these transformations are generally mild and the reactions proceed in good to excellent yields, making this compound an invaluable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to facilitate the use of this important synthetic intermediate.

The Strategic Role of 3-Bromo-2-(chloromethyl)pyridine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically successful drugs. Within the diverse landscape of functionalized pyridines, 3-Bromo-2-(chloromethyl)pyridine emerges as a particularly strategic building block. Its unique arrangement of reactive sites—a nucleophilic substitution-prone chloromethyl group and a cross-coupling-ready brominated ring—offers a versatile platform for the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound in drug discovery, with a particular focus on its role in the development of targeted therapies such as kinase inhibitors. Detailed experimental protocols, quantitative data from analogous structures, and visualizations of key synthetic and biological pathways are presented to equip researchers with the knowledge to effectively leverage this compound in their research endeavors.

Introduction: The Pyridine Scaffold in Drug Discovery

The pyridine ring is a bioisostere of benzene, but its nitrogen atom introduces a dipole moment, hydrogen bonding capabilities, and a coordination site for metals, all of which can significantly enhance pharmacological properties. These features have led to the widespread incorporation of pyridine moieties in drugs targeting a vast range of diseases. Halogenated pyridines, in particular, serve as versatile intermediates, allowing for precise and controlled chemical modifications.

This compound (CAS No. 122851-69-8) is a bifunctional reagent that offers orthogonal reactivity.[1] The chloromethyl group at the 2-position is highly activated towards nucleophilic substitution (SN2) reactions, providing a straightforward method for introducing a variety of side chains. Simultaneously, the bromine atom at the 3-position is well-suited for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the construction of complex biaryl or substituted pyridine cores. This dual reactivity is a key asset in the efficient assembly of compound libraries for high-throughput screening and in the optimization of lead compounds.

Synthesis and Chemical Properties

While specific high-yield syntheses for this compound are proprietary or less commonly published than for its isomers, its synthesis can be inferred from established pyridine chemistry. A common route involves the radical bromination of the methyl group of 3-bromo-2-methylpyridine, which itself can be synthesized from commercially available precursors.

Chemical Properties of this compound:

| Property | Value | Reference |

| CAS Number | 122851-69-8 | [1] |

| Molecular Formula | C₆H₅BrClN | [1] |

| Molecular Weight | 206.47 g/mol | [1] |

| Purity | Typically ≥95% | [1] |

| Appearance | Solid | |

| Storage Conditions | 2-8 °C | [1] |

| SMILES | BrC=1C(=NC=CC1)CCl | [1] |

Core Reactivity and Synthetic Applications

The primary utility of this compound in medicinal chemistry stems from its two distinct reactive handles. The strategic, sequential manipulation of these sites allows for the construction of complex molecules.

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group is an excellent electrophile. This allows for the facile introduction of a wide array of functional groups through reaction with various nucleophiles, including amines, phenols, thiols, and carbanions. This step is typically performed first due to the higher reactivity of the benzylic-like chloride compared to the aryl bromide.

Cross-Coupling Reactions at the Bromo Position

Following the modification of the chloromethyl group, the bromine atom at the 3-position serves as a handle for forming new carbon-carbon or carbon-heteroatom bonds. Palladium-catalyzed reactions are most common, enabling the introduction of aryl, heteroaryl, or alkyl groups, which are crucial for modulating the biological activity, selectivity, and pharmacokinetic properties of the molecule.

Application in Kinase Inhibitor Development

Protein kinases are a major class of drug targets, particularly in oncology. Dysregulation of kinase signaling pathways is a hallmark of many cancers. The pyridine scaffold is a common feature in many kinase inhibitors, often acting as a "hinge-binder" in the ATP-binding pocket of the enzyme.[2] Derivatives of this compound are ideal candidates for the synthesis of novel kinase inhibitors.

| Compound Class/Example | Target Kinase | IC₅₀ (nM) | Reference(s) |

| 6-aryl-4-imidazolyl-2-imino-1,2-dihydropyridine derivative | PDE3A | 3.76 ± 1.03 | [3] |

| Pyridine-Based VRK1 Inhibitor (Compound 26) | VRK1 | 150 | [4] |

| Pyridine-Based CDK2 Inhibitor | CDK2 | Data available | [4] |

Experimental Protocols

The following are representative protocols that can be adapted for use with this compound.

General Protocol for Nucleophilic Substitution with an Amine

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound (1.0 eq)

-

Amine nucleophile (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water and brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and purification equipment

Procedure:

-

In a round-bottom flask, dissolve this compound and the amine in DMF.

-

Add potassium carbonate to the mixture.

-

Heat the reaction mixture to 80°C and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with water and saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of the bromopyridine intermediate with an arylboronic acid.

Materials:

-

Bromopyridine intermediate from Protocol 5.1 (1.0 eq)

-

Arylboronic acid or ester (1.5 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a microwave vial or round-bottom flask, add the bromopyridine intermediate, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

-

Add the degassed solvent system.

-

Heat the reaction mixture to 100-120°C (conventional heating) or as per microwave protocol for 1-3 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound.

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound represents a highly valuable and versatile building block for medicinal chemistry. Its orthogonal reactive sites provide a robust platform for the efficient synthesis of diverse and complex molecules. Researchers in drug discovery can leverage its properties to generate novel compound libraries, particularly in the pursuit of potent and selective kinase inhibitors for oncology and other therapeutic areas. The synthetic strategies and protocols outlined in this guide provide a solid foundation for the application of this strategic intermediate in the development of next-generation therapeutics.

References

Synthesis of Pyridine-Based Ligands Using 3-Bromo-2-(chloromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of pyridine-based ligands, utilizing the versatile reagent 3-Bromo-2-(chloromethyl)pyridine. Pyridine derivatives are fundamental scaffolds in medicinal chemistry and coordination chemistry, playing a crucial role in the development of novel therapeutics and catalysts.[1][2] The presence of both a bromo and a chloromethyl group on the pyridine ring offers orthogonal reactivity, making this compound a valuable building block for creating complex molecular architectures.[3][4] This document outlines key synthetic methodologies, presents quantitative data for reaction optimization, and provides detailed experimental protocols.

Overview of Synthetic Strategy

The primary synthetic utility of this compound lies in the high reactivity of the chloromethyl group toward nucleophilic substitution. This allows for the facile introduction of a wide variety of functional groups and linker moieties. The bromo substituent, being less reactive under these conditions, is preserved for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build more complex ligand systems.

A common synthetic pathway involves the initial reaction of a nucleophile with the chloromethyl group, followed by further functionalization at the bromine position. This strategic approach is critical for the controlled, stepwise assembly of multidentate ligands.

Key Synthetic Transformations & Methodologies

The synthesis of pyridine-based ligands from halogenated precursors often involves challenging reagents and conditions. Modern methodologies focus on milder and more efficient routes to improve safety and yield. While direct synthetic protocols for this compound are not extensively detailed in the provided literature, a closely related isomer, 2-bromo-6-chloromethylpyridine, offers a well-documented and analogous synthetic pathway that can be adapted.[3][5] This involves a two-step process starting from a dibrominated pyridine.

Step 1: Synthesis of (3-Bromopyridin-2-yl)methanol

The initial step involves a metal-halogen exchange followed by formylation and reduction. Traditional methods often employ pyrophoric reagents like n-butyllithium at cryogenic temperatures.[3] A safer and more scalable alternative utilizes a Grignard reagent, such as isopropylmagnesium chloride lithium chloride complex (Turbo Grignard), which allows the reaction to proceed under milder conditions.[3][5]

Step 2: Chlorination of (3-Bromopyridin-2-yl)methanol

The final step is the conversion of the hydroxymethyl group to a chloromethyl group. Conventional methods use thionyl chloride (SOCl₂), a robust but hazardous reagent that can lead to over-chlorination, where the bromo group is also substituted by a chloro group.[3] A milder and more selective alternative is the use of a cyanuric chloride•DMF adduct.[3][5] This reagent avoids the formation of toxic byproducts and reduces the risk of undesired side reactions.

Quantitative Data Summary

The efficiency of the chlorination step is highly dependent on the choice of reagent and reaction conditions. The following table, adapted from studies on the 2-bromo-6-chloromethylpyridine isomer, summarizes the conversion rates and highlights the issue of over-chlorination with thionyl chloride.[3]

| Reagent | Conditions | Conversion to Desired Product (%) | Over-conversion to Dichloro-product (%) |

| SOCl₂ | Neat, 40 °C | 56 | 44 |

| SOCl₂ | Neat, Room Temp. | High (unspecified) | Moderate (unspecified) |

| SOCl₂ | Neat, 0 °C | High (unspecified) | Low (unspecified) |

| SOCl₂ | in DCM, 0 °C | High (unspecified) | Low (unspecified) |

| Cyanuric Chloride•DMF | in DCM, Room Temp. | >99 | Not Detected |

Data adapted from the synthesis of 2-bromo-6-chloromethylpyridine.[3]

Detailed Experimental Protocols

The following protocols are adapted from the synthesis of 2-bromo-6-chloromethylpyridine and serve as a robust starting point for the synthesis of the 3-bromo-2-chloromethyl isomer.[3][5]

Protocol for (3-Bromopyridin-2-yl)methanol

-

Reagent Preparation: To a 250 mL 3-necked round-bottom flask under an inert atmosphere (e.g., Argon), add 50 mL of titrated isopropylmagnesium chloride lithium chloride complex (1.3 mol equiv.).

-

Reaction Initiation: Cool the flask to 0 °C in an ice/water bath. A solution of the starting dibromopyridine (1 mol equiv.) in dry THF (30 mL) is then transferred via cannula into the flask.

-

Grignard Formation: Allow the flask to warm to room temperature and stir for 3 hours. The formation of a dark green-brown solution indicates the formation of the Grignard intermediate.

-

Formylation: Cool the reaction mixture back to 0 °C and add N,N-dimethylformamide (DMF) (1.5 mol equiv.) dropwise. Stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

Reduction: Cool the mixture again to 0 °C and add sodium borohydride (NaBH₄) (2 mol equiv.) portion-wise. Stir at 0 °C for 30 minutes and then at room temperature overnight.

-

Workup: Quench the reaction with 100 mL of saturated aqueous NH₄Cl. Separate the layers and extract the aqueous layer with CHCl₃ (3 x 50 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography. A yield of approximately 67% can be expected.[3]

Protocol for this compound

-

Adduct Formation: In an Erlenmeyer flask, add cyanuric chloride (1.02 equiv.) to DMF (approx. 1.6 mL per gram of cyanuric chloride). Stir for 1 hour at room temperature to form the cyanuric chloride•DMF adduct.

-

Chlorination Reaction: To this adduct, add a solution of (3-Bromopyridin-2-yl)methanol (1 equiv.) in dichloromethane (DCM) (approx. 8 mL per gram of alcohol). Allow the reaction to proceed at room temperature overnight.

-

Workup: Quench the reaction with 300 mL of deionized water. Separate the layers and extract the aqueous layer with DCM (3 x 50 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure. The product can be further purified by sublimation or recrystallization. This method should yield the desired product cleanly without significant over-chlorination.[3]

Application in Ligand Synthesis for Drug Development

Pyridine-based ligands are integral to the structure of numerous biologically active molecules.[1] The this compound scaffold provides a platform for developing complex ligands for various applications:

-

Metal-Based Therapeutics: The pyridine nitrogen and the substituent introduced at the 2-position can act as a bidentate chelate for transition metal ions, forming the core of potential anti-cancer or anti-microbial agents.[3]

-

Targeted Covalent Inhibitors: The reactive chloromethyl group can be used to form a covalent bond with a nucleophilic residue (e.g., cysteine) in a protein active site, leading to potent and selective enzyme inhibition.

-

PROTACs and Molecular Glues: The bromo-handle allows for late-stage functionalization via cross-coupling, enabling the attachment of linkers and E3 ligase-binding moieties or other protein-targeting modules.

The ability to selectively functionalize two different positions on the pyridine ring makes this intermediate a powerful tool for exploring structure-activity relationships (SAR) and optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[4]

References

The Role of 3-Bromo-2-(chloromethyl)pyridine in the Synthesis of Advanced Bioinorganic Metalloenzyme Mimics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate catalytic mechanisms of metalloenzymes, central to a vast array of biological processes, have long inspired the development of synthetic mimics. These bio-inspired molecules not only provide fundamental insights into enzyme function but also hold immense promise in catalysis and therapeutic applications. Pyridine-based ligands have emerged as a versatile platform for constructing such mimics due to their ability to coordinate with a variety of transition metals and replicate the coordination environments of natural metalloenzyme active sites. This technical guide focuses on the utility of 3-Bromo-2-(chloromethyl)pyridine as a key building block for the synthesis of sophisticated multidentate ligands designed to create functional bioinorganic metalloenzyme mimics. We will explore the synthetic pathways, characterization techniques, and potential applications of metal complexes derived from this versatile precursor, drawing upon illustrative examples from the broader field of pyridine-based biomimetic chemistry.

Introduction: The Significance of Metalloenzyme Mimics

Metalloenzymes are proteins that utilize metal ions as cofactors to catalyze a wide range of biochemical reactions, from oxygen transport and activation to redox catalysis and signal transduction.[1][2] The development of low-molecular-weight complexes that replicate the structural and functional aspects of these enzymes is a cornerstone of bioinorganic chemistry.[3] These synthetic analogues, or "mimics," serve as valuable tools for:

-

Mechanistic Elucidation: Providing simplified models to study the intricate reaction mechanisms of their biological counterparts.

-

Catalyst Development: Offering robust and tunable catalysts for various chemical transformations.[4]

-

Therapeutic Agents: Designing novel drugs that can target or mimic the function of specific metalloenzymes.[5]

Pyridine-containing ligands are particularly effective in this endeavor, as the pyridine nitrogen can simulate the histidine imidazole ligation commonly found in the active sites of metalloenzymes.[5][6] The strategic functionalization of the pyridine ring allows for the precise tuning of the electronic and steric properties of the resulting metal complexes, thereby influencing their reactivity and selectivity.

This compound: A Versatile Precursor for Ligand Synthesis

This compound is a bifunctional organic compound that serves as an excellent starting material for the synthesis of multidentate ligands. The presence of two reactive sites, the chloromethyl group at the 2-position and the bromo group at the 3-position, allows for sequential and regioselective functionalization.

The chloromethyl group is highly susceptible to nucleophilic substitution, enabling the facile introduction of amine, thiol, or other coordinating moieties. This reaction is a fundamental step in building the "arms" of a chelating ligand. The bromo substituent, on the other hand, can be utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce further complexity and functionality, or it can be left unmodified to influence the electronic properties of the pyridine ring and the coordinated metal center.

A common strategy involves using the chloromethyl group to synthesize tripodal ligands, such as analogs of tris(2-pyridylmethyl)amine (TPA), a well-studied ligand in biomimetic chemistry.[7][8]

Synthesis of Multidentate Ligands from this compound

The synthesis of multidentate ligands from this compound typically involves nucleophilic substitution at the chloromethyl position. A representative synthetic scheme for a TPA analog is depicted below.

Caption: Synthetic workflow for a hypothetical TPA analog.

Experimental Protocol: Synthesis of Tris[(3-bromo-2-pyridyl)methyl]amine (Hypothetical)

This protocol is adapted from established procedures for the synthesis of TPA and its derivatives.[9][10]

-

Reaction Setup: In a round-bottom flask, dissolve one equivalent of 2-(aminomethyl)-3-bromopyridine (which can be synthesized from 3-bromo-2-cyanopyridine) in a suitable solvent such as acetonitrile.

-

Addition of Reactant: Add two equivalents of this compound to the solution.

-

Base: Add a non-nucleophilic base, such as potassium carbonate, to scavenge the HCl generated during the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, filter off the base. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. The crude product can be purified by column chromatography on silica gel.

Coordination Chemistry and Characterization of Metal Complexes

Ligands derived from this compound can coordinate with a variety of transition metals, including iron, copper, manganese, and zinc, to form stable complexes. The coordination geometry and electronic properties of these complexes are crucial for their function as metalloenzyme mimics.

Caption: Formation of a metal complex from a TPA analog.

Characterization Techniques

A suite of spectroscopic and analytical techniques is employed to characterize the resulting metal complexes:

-

X-ray Crystallography: Provides definitive structural information, including bond lengths, bond angles, and the coordination geometry of the metal center.

-

UV-Vis Spectroscopy: Gives insights into the electronic structure of the complex, particularly the d-d transitions of the metal ion.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, EPR provides information about the electronic environment of the metal center.

-

Cyclic Voltammetry (CV): Used to determine the redox properties of the metal complex, which is crucial for mimics of redox enzymes.

-

Mass Spectrometry (ESI-MS): Confirms the mass of the complex.

-

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to characterize the ligand and its coordination to the metal.

Quantitative Data: Representative Examples

Table 1: Stability Constants of Metal Complexes with Pyridine-based Ligands

| Metal Ion | Ligand | Log β | Reference |

| Mn(II) | Pyridine | 0.45 | [11] |

| Zn(II) | Pyridine | 0.98 | [11] |

| Cu(II) | PydiAla | 16.21 | [1] |

| Cu(II) | PydiTyr | 17.02 | [1] |

Table 2: Redox Potentials of Copper Complexes with TPA Derivatives

| Complex | E1/2 (V vs. Fc+/0) | Reference |

| [Cu(TPMA)Br]+ | -0.45 | [12] |

| [Cu(TPMAPYR)Br]+ | -0.68 | [12] |

| [Cu(TPMAPIP)Br]+ | -0.70 | [12] |

Mimicking Metalloenzyme Activity: A Case Study of Superoxide Dismutase (SOD) Mimics

Superoxide dismutases (SODs) are metalloenzymes that catalyze the dismutation of the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide, playing a critical role in antioxidant defense. Copper-zinc SOD (Cu,Zn-SOD) is a well-studied example, and numerous synthetic copper complexes have been developed to mimic its activity.

Pyridine-based ligands have been instrumental in creating highly active SOD mimics.[1][2][3] The catalytic activity of these mimics can be assessed by measuring their ability to inhibit the reduction of a chromogenic substrate by superoxide.

Caption: Generalized catalytic cycle for a copper-based SOD mimic.

Experimental Protocol: SOD Activity Assay (NBT Assay)

This protocol is a standard method for determining the SOD-like activity of synthetic complexes.[2]

-

Reagent Preparation: Prepare solutions of nitro-blue tetrazolium (NBT), xanthine, and xanthine oxidase in a suitable buffer (e.g., phosphate buffer, pH 7.8).

-

Reaction Mixture: In a cuvette, mix the NBT solution, xanthine solution, and a solution of the copper complex at various concentrations.

-

Initiation of Reaction: Add xanthine oxidase to the mixture to initiate the generation of superoxide radicals.

-

Measurement: Monitor the reduction of NBT to formazan by measuring the increase in absorbance at a specific wavelength (e.g., 560 nm) over time using a UV-Vis spectrophotometer.

-

Calculation: The SOD activity is determined by the concentration of the complex required to inhibit the rate of NBT reduction by 50% (IC₅₀ value). The catalytic rate constant (kcat) can also be determined from kinetic analysis.

Table 3: SOD-like Activity of Representative Copper Complexes

| Complex | IC₅₀ (µM) | kcat (x 10⁶ M⁻¹s⁻¹) | Reference |

| [Cu(PyHis)] | 147 | - | [3] |

| [Cu(PydiHis)] | 0.64 | - | [3] |

| [Cu(CF₃PyN₃)]²⁺ | 0.133 | 20.12 | [2] |

Applications in Drug Development and Catalysis

The development of metalloenzyme mimics based on this compound and related precursors has significant implications for both drug development and industrial catalysis.

-

Drug Development:

-

Antioxidants: SOD mimics with high catalytic activity and stability are promising candidates for the treatment of diseases associated with oxidative stress.

-

Anticancer Agents: Some metal complexes exhibit anticancer activity through mechanisms such as DNA binding and cleavage or the generation of reactive oxygen species.

-

Enzyme Inhibitors: By designing mimics that bind to the active site of a target metalloenzyme without performing the catalytic reaction, it is possible to develop potent and selective inhibitors.

-

-

Catalysis:

-

Oxidation Catalysis: Mimics of monooxygenases and dioxygenases can be used as catalysts for the selective oxidation of hydrocarbons and other organic substrates.[13][14]

-

Green Chemistry: The use of bio-inspired catalysts can lead to more environmentally friendly chemical processes that operate under milder conditions.

-

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of multidentate ligands for the creation of bioinorganic metalloenzyme mimics. While direct experimental data for complexes derived from this specific precursor is still emerging, the extensive body of research on analogous pyridine-based systems provides a strong foundation for the design and evaluation of new catalysts and therapeutic agents. The ability to systematically modify the ligand framework, both at the pyridyl arms and the pyridine ring itself, offers a powerful strategy for fine-tuning the properties of the resulting metal complexes to achieve desired functions. Future research in this area will undoubtedly lead to the development of novel and highly efficient metalloenzyme mimics with significant practical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Increased Efficiency of a Functional SOD Mimic Achieved with Pyridine Modification on a Pyclen-Based Copper(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly active superoxide dismutase mimic: pyridine carboxamide-based copper(II) complexes [dea.lib.unideb.hu]

- 4. Novel pyridine Schiff base–manganese(ii) complexes: synthesis, characterization and catalytic reactivity of the epoxidation of cyclohexene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and characterization of manganese and iron complexes supported by multidentate [N2P2] ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ball-milling for efficient synthesis of pyridine-containing iron( ii ) photosensitizers - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D3MR00033H [pubs.rsc.org]

- 7. Tris(2-pyridylmethyl)amine - Wikipedia [en.wikipedia.org]

- 8. Novel ligands from direct benzylic functionalisation of tris(2-pyridylmethyl)amine - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Novel ligands from direct benzylic functionalisation of tris(2-pyridylmethyl)amine - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02022G [pubs.rsc.org]

- 10. chemlab.truman.edu [chemlab.truman.edu]

- 11. Complexation of manganese(II) and zinc(II) ions with pyridine, 3-methylpyridine and 4-methylpyridine in dimethylformamide - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. p-Substituted Tris(2-pyridylmethyl)amines as Ligands for Highly Active ATRP Catalysts: Facile Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Manganese Catalysts with Tetradentate N-donor Pyridine-Appended Bipiperidine Ligands for Olefin Epoxidation Reactions: Ligand Electronic Effect and Mechanism [mdpi.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Alternative Synthesis Routes for 3-Bromo-2-(chloromethyl)pyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for alternative synthesis routes of 3-Bromo-2-(chloromethyl)pyridine, a key intermediate in the development of pharmaceutical and agrochemical compounds. The described methods focus on moving away from hazardous reagents and improving reaction yields. Two primary pathways are explored: the direct chlorination of 3-bromo-2-methylpyridine and the conversion of (3-bromopyridin-2-yl)methanol. This guide includes comprehensive experimental procedures, quantitative data, and visual diagrams to facilitate practical application in a research and development setting.

Introduction

This compound is a valuable building block in organic synthesis, particularly for introducing the 3-bromo-2-pyridylmethyl moiety into larger molecules. Traditional synthesis routes can involve harsh reagents and produce low yields. This document outlines two alternative, more efficient, and potentially safer synthesis strategies.

Route 1 proceeds via the bromination of 2-picoline to yield 3-bromo-2-methylpyridine, followed by the free-radical chlorination of the methyl group.

Route 2 involves the synthesis of (3-bromopyridin-2-yl)methanol, which is subsequently converted to the target compound.

These routes offer researchers flexibility in starting materials and reaction conditions.

Route 1: Bromination of 2-Picoline and Subsequent Chlorination

This two-step synthesis starts with the commercially available 2-picoline.

Step 1: Synthesis of 3-Bromo-2-methylpyridine

The initial step is the bromination of 2-picoline. While a previously reported method using bromine and aluminum chloride resulted in a low yield of 12%, an alternative approach is presented below.[1]

Improved Synthesis of 3-Bromo-2-methylpyridine

A multi-step synthesis starting from 2-chloro-3-nitropyridine can be employed to produce 3-bromo-2-methylpyridine in higher yields. This method involves condensation with diethyl malonate, followed by amination and bromination.[1]

Experimental Protocol:

A detailed protocol for a one-pot synthesis is as follows:

-

Preparation of the reaction mixture: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 790 ml of 48% hydrobromic acid.

-

Addition of 2-aminopyridine: Cool the flask to 10–20°C in an ice-salt bath and add 150 g of 2-aminopyridine over approximately 10 minutes.

-

Addition of bromine: While maintaining the temperature at or below 0°C, add 240 ml of bromine dropwise.

-

Diazotization: A solution of 275 g of sodium nitrite in 400 ml of water is added dropwise over 2 hours, keeping the temperature at or below 0°C.

-

Work-up: After stirring for an additional 30 minutes, a solution of 600 g of sodium hydroxide in 600 ml of water is added, not allowing the temperature to exceed 20–25°C. The mixture is then extracted with ether.

-

Purification: The ether extract is dried and distilled to yield 2-bromopyridine. This can then be further functionalized.

Note: This is a general procedure for bromination of a pyridine ring via a Sandmeyer-type reaction and may need to be adapted for the specific synthesis of 3-bromo-2-methylpyridine.

Step 2: Side-Chain Chlorination of 3-Bromo-2-methylpyridine

The second step involves the selective chlorination of the methyl group of 3-bromo-2-methylpyridine. This is typically achieved through a free-radical halogenation.

Experimental Protocol:

-

Reaction setup: In a flask equipped with a reflux condenser and a light source (e.g., a UV lamp), dissolve 3-bromo-2-methylpyridine in a suitable solvent such as carbon tetrachloride.

-

Addition of chlorinating agent: Add N-chlorosuccinimide (NCS) and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

-

Reaction: The mixture is heated to reflux and irradiated with the light source to initiate the reaction. The reaction progress is monitored by TLC or GC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, filtered to remove succinimide, and the solvent is evaporated. The crude product is then purified by column chromatography or distillation.

Alternative Chlorinating Agent: Sulfuryl chloride (SOCl2) in the presence of a radical initiator can also be used for the side-chain chlorination of alkyl-substituted aromatic compounds.[2]

Route 2: Synthesis via (3-Bromopyridin-2-yl)methanol

This alternative route involves the preparation of an alcohol intermediate, which is then converted to the desired chloride.

Step 1: Synthesis of (3-Bromopyridin-2-yl)methanol

The synthesis of (3-bromopyridin-2-yl)methanol can be achieved through various methods, including the reduction of the corresponding carboxylic acid or aldehyde, or via a Grignard reaction.

Experimental Protocol (Hypothetical, based on similar syntheses):

-

Starting Material: 3-Bromo-2-cyanopyridine.

-

Reduction: The cyano group can be reduced to an aminomethyl group, followed by diazotization and hydrolysis to the alcohol. Alternatively, direct hydrolysis of the nitrile to the carboxylic acid, followed by reduction with a suitable reducing agent like lithium aluminum hydride, would yield the desired alcohol.

Step 2: Conversion of (3-Bromopyridin-2-yl)methanol to this compound

The conversion of the alcohol to the chloride can be achieved using standard chlorinating agents. Thionyl chloride (SOCl2) is a common reagent for this transformation. An alternative, milder method utilizes cyanuric chloride.[3]

Experimental Protocol using Thionyl Chloride:

-

Reaction setup: In a flask equipped with a reflux condenser and a dropping funnel, dissolve (3-bromopyridin-2-yl)methanol in a suitable solvent like dichloromethane or chloroform.

-

Addition of thionyl chloride: Cool the solution in an ice bath and add thionyl chloride dropwise.

-

Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux until the reaction is complete (monitored by TLC).

-